4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine - 1213269-26-1

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Catalog Number: EVT-3227417
CAS Number: 1213269-26-1
Molecular Formula: C22H25ClN6O2
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It specifically targets and inhibits the activity of tyrosine kinases. [] While Imatinib is commonly found as a salt, its freebase form has been structurally characterized. []

Relevance: Though not directly structurally analogous, Imatinib shares the core structure of a substituted pyrimidine ring with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. Additionally, both compounds exhibit biological activity related to their interaction with specific protein targets. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor. [] Its development arose from research focusing on treating hematological malignancies. [] This compound demonstrates antitumor efficacy in various hematological malignancy models without significant toxicity. []

Relevance: Similar to 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, this compound incorporates a substituted pyrimidine ring linked to a piperazine moiety. This structural similarity suggests potential for overlapping biological activity or targeting similar pathways. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

Compound Description: This series of compounds are recognized as BRAF kinase inhibitors. [] They are being investigated for their potential in preventing and treating various cancers, especially malignant melanoma. []

Relevance: Although structurally distinct from 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, the presence of a substituted pyrimidine ring in these compounds highlights a common structural motif often associated with kinase inhibition. []

1-(5-Chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea

Compound Description: This compound is a potent and selective nonpeptide CCR1 antagonist. [] The compound has been successfully labeled with 18F, making it suitable for use in positron emission tomography (PET). []

Relevance: This compound shares the presence of a substituted piperazine ring with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. While their core structures differ, the shared piperazine moiety could indicate common features in their binding interactions or pharmacological profiles. []

Compound Description: Acid addition salts, including citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid salts, of this compound have been reported. [] The specific biological activities and applications of this compound and its salts are not detailed in the provided abstract. []

Relevance: This compound shares a substituted pyrimidine ring and an aromatic amine substituent with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, indicating potential similarities in their chemical properties or potential for interacting with similar biological targets. []

5-{((4-Phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This complex molecule was synthesized and evaluated for its antimicrobial activity. [] The compound demonstrated good to moderate activity against several bacterial and fungal strains. []

Relevance: This compound and 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine both contain a 4-methylpiperazin-1-yl moiety. This structural commonality might suggest similar pharmacological properties or potential for interacting with similar biological targets. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method was developed to quantify its presence in Osimertinib mesylate. []

Relevance: This compound and 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine both feature a pyrimidine ring substituted with an aniline moiety. This shared structural feature may suggest similarities in their chemical reactivity or potential for interacting with related biological targets. []

4-(4-R-Phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles (L1-L6)

Compound Description: Six novel triazole derivatives (L1-L6) featuring a pyrimidine ring were synthesized and characterized. [] The compounds were analyzed using various spectroscopic techniques, and their crystal structures were determined, revealing different intermolecular interactions and 3D network formations. []

Relevance: These compounds share the pyrimidine ring structure with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. The varying substituents on the phenyl ring in L1-L6 offer insight into potential modifications and their impact on the overall compound's properties. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of amide derivatives, synthesized from (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylmethanamine, were investigated for their antiproliferative activity against the human breast cancer cell line MCF7. []

Relevance: While structurally different from 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, their shared focus on anti-cancer activity and inclusion of aromatic heterocycles suggests potential for exploration of similar biological targets or mechanisms. []

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] It shows promise as a treatment option for cancers, particularly non-small cell lung cancer (NSCLC), including those with brain metastases. []

Relevance: Similar to 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, this compound features a substituted pyrimidine ring linked to an aromatic amine. This structural similarity, along with their shared anti-cancer activity, suggests possible overlap in their mechanisms of action or targeted pathways. []

Properties

CAS Number

1213269-26-1

Product Name

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

IUPAC Name

4-(3-aminophenoxy)-5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Molecular Formula

C22H25ClN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C22H25ClN6O2/c1-28-8-10-29(11-9-28)16-6-7-19(20(13-16)30-2)26-22-25-14-18(23)21(27-22)31-17-5-3-4-15(24)12-17/h3-7,12-14H,8-11,24H2,1-2H3,(H,25,26,27)

InChI Key

AFYVDDVXNBWDRP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.